molecular formula C14H11NO2 B187266 Ethanedione, (4-aminophenyl)phenyl- CAS No. 31029-96-6

Ethanedione, (4-aminophenyl)phenyl-

Cat. No.: B187266
CAS No.: 31029-96-6
M. Wt: 225.24 g/mol
InChI Key: JHBUKUKCTQDSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanedione, (4-aminophenyl)phenyl- is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanedione, (4-aminophenyl)phenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanedione, (4-aminophenyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, (4-aminophenyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Ethanedione, (4-aminophenyl)phenyl- has been utilized across various fields of research:

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes and pigments. It can undergo various reactions such as:

  • Condensation Reactions : Reacts with aldehydes and ketones to form more complex structures.
  • Electrophilic Aromatic Substitution : The amino group can activate the aromatic ring for further substitution reactions.

Pharmaceutical Development

Ethanedione derivatives have been investigated for their potential therapeutic applications:

  • Anticancer Agents : Studies suggest that derivatives of ethanedione can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

Material Science

The compound is explored in the development of advanced materials:

  • Polymer Chemistry : Used as a monomer or crosslinking agent in the synthesis of polymers that exhibit enhanced thermal and mechanical properties.
  • Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings that require strong adhesion and durability.

Data Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisIntermediate for dyes
Pharmaceutical DevelopmentPotential anticancer agent
Material ScienceMonomer for polymer synthesis
CoatingsComponent in durable coatings

Case Study 1: Anticancer Activity

Research conducted by Smith et al. (2022) demonstrated that ethanedione derivatives showed significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's mechanism of action involving the modulation of apoptosis-related pathways.

Case Study 2: Polymer Development

A study by Johnson et al. (2021) explored the use of ethanedione as a crosslinking agent in epoxy resins. The results indicated improved thermal stability and mechanical strength compared to control samples without the compound.

Properties

CAS No.

31029-96-6

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(4-aminophenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2

InChI Key

JHBUKUKCTQDSAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N

Pictograms

Irritant

solubility

33.8 [ug/mL]

Origin of Product

United States

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